molecular formula C6H10O2 B2365420 3-Ethoxycyclobutan-1-one CAS No. 30830-26-3

3-Ethoxycyclobutan-1-one

Cat. No. B2365420
CAS RN: 30830-26-3
M. Wt: 114.144
InChI Key: LVHZHHKPKYYHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 3-Ethoxycyclobutan-1-one can be represented by the Inchi Code: 1S/C6H10O2/c1-2-8-6-3-5(7)4-6/h6H,2-4H2,1H3 . The molecular structure analysis of this compound can be performed using various techniques such as X-ray diffraction, MicroED, and SC-XRD .


Physical And Chemical Properties Analysis

3-Ethoxycyclobutan-1-one is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Cycloaddition Reactions

3-Ethoxycyclobutanones have been used in various cycloaddition reactions. For example, they react with silyl enol ethers to give formal [4+2] cycloadducts, 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives, using ethylaluminum dichloride as a Lewis acid, allowing for the stereoselective preparation of highly oxygenated cyclohexanone derivatives (Matsuo, Negishi, & Ishibashi, 2009). Additionally, these compounds react with pyridines, quinolines, and isoquinolines to form formal [4+2] cycloadducts, 9a-hydro-2H-quinolizin-2-one derivatives, in a stereoselective manner using Me3SiOTf in acetonitrile (Onnagawa, Shima, Yoshimura, & Matsuo, 2016).

Synthesis and Ring Enlargement

2-Ethoxycarbonyl-1-silacyclobutanes, synthesized from α-(di-tert-butylsilyl)-α-diazoacetates, undergo smooth thermal ring-expansion to form 6-ethoxy-1-oxa-2-silacyclohex-5-enes (Maas & Bender, 2000).

Antimicrobial Activity

Compounds derived from 3-ethoxycyclobutanones have shown antimicrobial activities. Schiff base ligands containing cyclobutane and thiazole rings and their complexes with CoII, CuII, NiII, and ZnII demonstrated activity against various microorganisms (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002). Another study found similar antimicrobial activities in Schiff bases derived from 2,4-disubstituted thiazoles and cyclobutane rings (Yilmaz & Cukurovalı, 2003).

Catalysis

Tin(IV) chloride catalyzes cycloaddition reactions between various 3-ethoxycyclobutanones and allyltrialkylsilanes, leading to the formation of 3-ethoxy-5-[(trialkylsilyl)methyl]cyclohexan-1-ones (Matsuo, Sasaki, Hoshikawa, & Ishibashi, 2009).

Biological Activity

2-Ethoxymethylene-3-oxobutanenitrile, a trifunctional reagent, shows biological activity against bacteria, filamentous fungi, and tumor cells, but not yeasts (Černuchová, Vo‐Thanh, Milata, Loupy, Jantová, & Theiszová, 2005).

Intermolecular [4 + 2] Cycloaddition

3-Alkoxycyclobutanones participate in intermolecular [4 + 2] cycloadditions with aldehydes or ketones, activated by boron trifluoride etherate, to afford diastereoselective 1-alkyl-5,7-dioxabicyclo[4.4.0]decan-2-one derivatives (Matsuo, Sasaki, Tanaka, & Ishibashi, 2008).

Glucagon-like Peptide-1 (GLP-1) Receptor Agonists

Cyclobutane derivatives, including 3-ethoxycyclobutanones, have been identified as novel nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists, with potential therapeutic applications (Liu et al., 2012).

Synthesis of 2-Monoalkyl or 2-Monoaryl-3-Ethoxycyclobutanones

An optimized method for the preparation of various 2-monosubstituted 3-ethoxycyclobutanones has been developed, offering efficient synthesis routes (Matsuo, Okuno, Takeuchi, Kawano, & Ishibashi, 2010).

Synthesis of Heterocycles

An efficient approach towards the synthesis of bioactive pyridine-containing fused heterocycles using 3-ethoxycyclobutanones has been reported, enabling the creation of a wide range of heterocyclic compounds (Lin, Yang, Pan, & Rao, 2016).

Safety And Hazards

The safety information for 3-Ethoxycyclobutan-1-one includes several hazard statements: H226, H315, H319, H335 . These indicate that the compound is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-ethoxycyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-8-6-3-5(7)4-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHZHHKPKYYHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxycyclobutan-1-one

CAS RN

30830-26-3
Record name 3-ethoxycyclobutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4
Citations
KW Egger - Journal of the American Chemical Society, 1973 - ACS Publications
… The gas-phase thermal decomposition of 2,2-dimethyl-3-ethoxycyclobutan-1 -one (DEC) was studied in the temperature range 464-558 K. The major primary reaction products are …
Number of citations: 15 pubs.acs.org
GB Stone, LS Liebeskind - The Journal of Organic Chemistry, 1990 - ACS Publications
The addition of l-lithio-l-methoxy-l, 2-propadiene to various cyclobutenones, cyclobutanones, and benzo-cyclobutenones produces sensitive 1, 2-adducts that, in the presence of acid, …
Number of citations: 51 pubs.acs.org
JH Beynon, M Bertrand, RG Cooks - Journal of the American …, 1973 - ACS Publications
Conclusion Metastable peak shapes show that anisóles eliminate formaldehyde by two unimolecular mechanisms. Interpretation of the energy partitioning data provides evidence that …
Number of citations: 139 pubs.acs.org
W Huang, RG Ren, HQ Dong, BG Wei… - The Journal of Organic …, 2013 - ACS Publications
The asymmetric total synthesis of lagunamide A (3.0%, 20 steps longest linear sequence) and its five analogues, including the structure dehydrated at the C37 position, are detailed in …
Number of citations: 51 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.